S-Gboxin is synthesized from Gboxin, which was discovered through high-throughput chemical screening aimed at identifying compounds that selectively target glioblastoma stem-like cells while minimizing toxicity to normal cells. It is classified as an oxidative phosphorylation inhibitor and falls under the category of anticancer agents due to its targeted action against tumor cells.
The synthesis of S-Gboxin involves several intricate steps:
This multi-step synthesis highlights the complexity involved in producing this compound, which is essential for its efficacy and stability.
S-Gboxin possesses a distinct molecular structure that contributes to its biological activity. The compound's structure is characterized by:
The structural integrity of S-Gboxin is vital for its function as an oxidative phosphorylation inhibitor, allowing it to effectively penetrate cellular membranes and target mitochondrial complexes .
S-Gboxin undergoes various chemical reactions that can alter its properties:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and pH levels, which are critical for maintaining the stability of S-Gboxin during synthesis and application .
S-Gboxin operates primarily by inhibiting mitochondrial oxidative phosphorylation complexes. Its mechanism can be summarized as follows:
The unique metabolic environment of glioblastoma cells enhances the effectiveness of S-Gboxin, making it a promising candidate for targeted cancer therapies.
The physical and chemical properties of S-Gboxin are essential for its application in scientific research:
These properties facilitate its use in both laboratory settings and potential therapeutic applications against glioblastoma .
S-Gboxin has significant potential applications in scientific research and medicine:
Cancer cells exhibit metabolic reprogramming, with many malignancies demonstrating unexpected reliance on oxidative phosphorylation for energy production and biosynthetic precursor generation, contrary to the classical "Warburg effect." This metabolic rewiring enables tumor proliferation, metastasis, and therapy resistance, particularly in quiescent cancer stem cells that evade conventional treatments targeting highly proliferative cells. Mitochondrial oxidative phosphorylation complexes, especially Complex V (F0F1 ATP synthase), become critical vulnerabilities in oxidative phosphorylation-dependent cancers like glioblastoma, diffuse large B-cell lymphoma, and therapy-resistant tumors. Inhibiting oxidative phosphorylation disrupts adenosine triphosphate production, increases reactive oxygen species generation, and triggers metabolic stress-induced apoptosis, offering a therapeutic strategy distinct from DNA-damaging or mitotic inhibitors [9] [6] [5].
Table 1: Bioenergetic Pathways in Cancer Cells
Metabolic Pathway | Primary Function | Cancer Subtypes Dependent | Therapeutic Inhibition Outcome |
---|---|---|---|
Oxidative Phosphorylation | Mitochondrial adenosine triphosphate production via electron transport chain | Glioblastoma, therapy-resistant cancers, diffuse large B-cell lymphoma subsets | Metabolic collapse, reactive oxygen species overload, apoptosis |
Aerobic Glycolysis | Cytoplasmic adenosine triphosphate production independent of oxygen | Many solid tumors (classic Warburg phenotype) | Compensatory oxidative phosphorylation often activated |
Glutaminolysis | Anaplerotic replenishment of tricarboxylic acid cycle intermediates | Rapidly proliferating tumors | Reduced biosynthetic precursor availability |
Research demonstrates that oxidative phosphorylation inhibition overcomes chemoresistance in multiple models. Pancreatic cancer cells selected for doxorubicin resistance show increased mitochondrial mass, oxygen consumption rates, and adenosine triphosphate production, rendering them hypersensitive to oxidative phosphorylation disruption. Similarly, cisplatin-resistant non-small cell lung cancer exhibits upregulated peroxisome proliferator-activated receptor gamma coactivator 1-alpha signaling and oxidative phosphorylation dependency. This mechanistic understanding provides the foundation for developing targeted oxidative phosphorylation inhibitors like S-Gboxin [9] [10].
Gboxin, identified through high-throughput screening, specifically inhibits glioblastoma cell growth by suppressing oxidative phosphorylation through F0F1 ATP synthase (Complex V) inhibition. Its anti-tumor efficacy is constrained by poor solubility, metabolic instability, and rapid systemic clearance (half-life < 5 minutes). S-Gboxin (Chemical name: (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-((2-ethyl-3-methylbenzo[d]imidazol-1-ium-1-yl)acetate iodide; CAS: 2101317-21-7) was developed as a pharmacologically optimized analog retaining the core benzimidazolium structure critical for mitochondrial targeting but incorporating ester modifications that enhance metabolic stability and plasma half-life [3] [8] [10].
Table 2: Comparative Properties of Gboxin and S-Gboxin
Property | Gboxin | S-Gboxin | Functional Impact |
---|---|---|---|
Chemical Stability | Low; rapid degradation in plasma | High; resistant to esterases and plasma degradation | Enables sustained systemic exposure |
Half-life | <5 minutes | Significantly extended (> hours) | Improves tumor accumulation |
Glioblastoma Growth Inhibition (IC50) | 150 nanomolar | 470 nanomolar | Retains potent anti-tumor activity |
Mitochondrial Targeting | Proton gradient-dependent accumulation | Maintained proton gradient dependency | Preserves cancer cell specificity |
Water Solubility | Poor | Improved via ester modification | Facilitates pharmaceutical formulation |
S-Gboxin synthesis involves nucleophilic substitution of 2-ethyl-1H-benzo[d]imidazole with ethyl bromoacetate, hydrolysis to the carboxylic acid, esterification with L-(-)-menthol, and quaternization to form the iodide salt. This structure-activity optimization preserves the positive charge essential for mitochondrial membrane potential-driven accumulation but enhances pharmacokinetic properties. S-Gboxin binds oxidative phosphorylation complexes within the mitochondrial matrix in a proton gradient-dependent manner, inhibiting Complex V activity and inducing irreversible metabolic collapse selectively in cancer cells with hyperpolarized mitochondrial membranes [10] [3] [5].
S-Gboxin demonstrates potent anti-tumor activity against glioblastoma models, with in vitro studies showing 470 nanomolar half maximal inhibitory concentration against human glioblastoma cells. In orthotopic mouse models, systemic administration (10 milligrams per kilogram intraperitoneally) significantly suppresses tumor growth and extends survival. Its efficacy extends beyond glioblastoma to diffuse large B-cell lymphoma, where novel analogs based on S-Gboxin’s chemical scaffold induce cell cycle arrest and apoptosis at sub-micromolar concentrations (half maximal inhibitory concentration <1 micromolar), outperforming etoposide. This broad activity stems from the shared metabolic dependency of diverse cancers on oxidative phosphorylation, particularly in therapy-resistant and stem-like subpopulations [3] [10].
A significant advancement in S-Gboxin delivery involves biomimetic nanomedicine. Hybrid membrane-coated nanoparticles (designated HM-NPs@G) utilize fused cancer cell and mitochondrial membranes cloaking reactive oxygen species-responsive polymers loaded with S-Gboxin. This system achieves:
The pan-cancer potential of S-Gboxin is supported by mitochondrial profiling across malignancies. Tumors exhibiting elevated expression of oxidative phosphorylation genes (e.g., subsets of acute myeloid leukemia, pancreatic adenocarcinoma, and diffuse large B-cell lymphoma) show heightened sensitivity to oxidative phosphorylation inhibition. S-Gboxin and its derivatives effectively target diffuse large B-cell lymphoma cells by inducing mitochondrial dysfunction-mediated apoptosis characterized by oxidative phosphorylation suppression, adenosine triphosphate depletion, reactive oxygen species surge, inflammation activation (Nuclear factor kappa-light-chain-enhancer of activated B cells signaling), and DNA damage response (γ-H2AX elevation). This multi-faceted mechanism overcomes resistance pathways operative in conventional chemotherapy [10] [9] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4